Ethyl 2-(2-methylidenecyclohexyl)acetate
Description
Ethyl 2-(2-methylidenecyclohexyl)acetate is an organic ester characterized by a cyclohexane ring substituted with a methylidene group (CH₂=C) at the 2-position, linked to an acetate group via an ethyl ester moiety. The methylidene group introduces electron-rich alkene functionality, enhancing reactivity in cycloaddition or alkylation reactions compared to saturated analogs .
Properties
CAS No. |
53544-45-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylidenecyclohexyl)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h10H,2-8H2,1H3 |
InChI Key |
RHOOZRFFRFNOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC1=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Ethyl 2-(2-methylidenecyclohexyl)acetate
*Similarity scores derived from structural comparisons using cheminformatics tools (e.g., Tanimoto index), where applicable.
Key Observations:
Functional Group Impact: The methylidene group in the target compound distinguishes it from oxo (C=O) or hydroxy (OH) analogs. This group increases electron density, making it reactive in [4+2] cycloadditions or electrophilic additions. In contrast, oxo-substituted derivatives (e.g., Methyl 2-(2-oxocyclohexyl)acetate) are more polar and serve as ketone precursors for Grignard or nucleophilic reactions. Amino-substituted analogs (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride) exhibit basicity and hydrogen-bonding capacity, favoring pharmaceutical applications.
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Boiling Point/Solubility : Esters with cyclohexyl groups typically have higher boiling points than aliphatic esters due to increased molecular weight and van der Waals interactions. For example, Ethyl 2-ethoxyethyl acetate (CAS 111-15-9) has a boiling point of 156°C, while methyl cyclohexyl analogs may exceed 200°C.
- Polarity : The methylidene group reduces polarity compared to oxo or hydroxy analogs, impacting chromatographic retention times (e.g., in GC-MS or HPLC analysis).
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